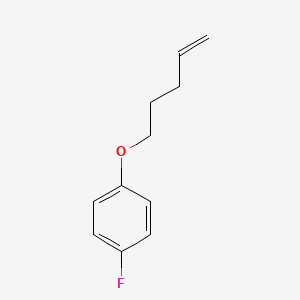

4-Fluoro-1-(4-pentenyloxy)benzene

Description

4-Fluoro-1-(4-pentenyloxy)benzene is a fluorinated aromatic ether featuring a pentenyloxy chain (-O-(CH₂)₃-CH₂-CH₂) attached to the para position of a fluorobenzene ring. Its synthesis involves the etherification of 4-fluorophenol with 5-bromo-1-pentene using catalysts like potassium carbonate supported on alumina, which improves reaction efficiency compared to traditional methods . This compound is a key intermediate in the synthesis of liquid crystalline (LC) materials, particularly divinylic mesogenic monomers, due to its reactive terminal alkene group and ability to stabilize nematic phases .

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-fluoro-4-pent-4-enoxybenzene |

InChI |

InChI=1S/C11H13FO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h2,5-8H,1,3-4,9H2 |

InChI Key |

KHTUEJZSRYPTDC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCOC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-(4-Pentenyloxy)benzoic Acid Derivatives

- Structure : Replaces the fluorobenzene ring with a benzoic acid group.

- Synthesis: Coupled with dihydroxy aromatic compounds (e.g., methylhydroquinone) via DCC/DMAP-mediated esterification .

- Properties : Forms nematic LC phases; methoxy-substituted derivatives exhibit smectic phases, unlike 4-fluoro-1-(4-pentenyloxy)benzene, which primarily stabilizes nematic phases .

- Applications : Used in LC polymers and elastomers due to terminal alkene reactivity .

1-Fluoro-4-(4-fluorophenoxy)benzene

- Structure : A bis(4-fluorophenyl) ether lacking the pentenyloxy chain.

- Properties : Higher thermal stability due to symmetrical fluorination and rigid ether linkage. Lacks LC behavior but is used in electronic materials for its electron-withdrawing fluorine substituents .

4-Bromo-1-fluoro-2-(phenylmethoxy)benzene

Physical and Chemical Properties

Electronic and Reactivity Profiles

- Reactivity: The terminal alkene in the pentenyloxy chain enables polymerization or functionalization, a feature absent in non-alkene analogues like bis(4-fluorophenyl) ether .

Thermal and Phase Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.